molecular formula C15H15N3S B12533871 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine CAS No. 656830-15-8

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine

Cat. No.: B12533871
CAS No.: 656830-15-8
M. Wt: 269.4 g/mol
InChI Key: MQBDJHXYFXIDTP-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of carbazole, a heterocyclic aromatic organic compound, and thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound makes it a candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with thioamide under specific conditions. The process begins with the preparation of 1,2,3,4-tetrahydrocarbazole, which is then reacted with thioamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its therapeutic potential, particularly in neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-9H-carbazole: A precursor in the synthesis of the compound.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine is unique due to its combined structure of carbazole and thiazole, which imparts distinct chemical and biological properties. Its ability to inhibit butyrylcholinesterase with high selectivity sets it apart from other similar compounds .

Properties

CAS No.

656830-15-8

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4-(1,2,3,4-tetrahydrocarbazol-9-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H15N3S/c16-15-17-14(9-19-15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1,3,5,7,9H,2,4,6,8H2,(H2,16,17)

InChI Key

MQBDJHXYFXIDTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C4=CSC(=N4)N

Origin of Product

United States

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